molecular formula C24H19FN4S B10870151 3-[(4-fluorobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

3-[(4-fluorobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B10870151
M. Wt: 414.5 g/mol
InChI Key: LNCTVUFJERGNKU-UHFFFAOYSA-N
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Description

3-[(4-Fluorobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole is a synthetic organic compound with a complex structure that includes a triazinoindole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorobenzyl and phenethyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole typically involves multiple steps:

    Formation of the Triazinoindole Core: The initial step involves the construction of the triazinoindole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution reactions. This step often requires the use of a fluorobenzyl halide and a suitable base to facilitate the substitution.

    Attachment of the Phenethyl Group: The phenethyl group can be attached through a variety of methods, including Friedel-Crafts alkylation or via a Grignard reaction followed by a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halides, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-fluorobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

Medicine

In medicine, research focuses on its potential anti-cancer properties. Studies have shown that derivatives of triazinoindole can inhibit the proliferation of cancer cells by interfering with specific cellular pathways.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-[(4-fluorobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance its binding affinity to these targets, while the triazinoindole core could facilitate the disruption of specific biological pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole
  • 3-[(4-Methylbenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole
  • 3-[(4-Bromobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole

Uniqueness

The presence of the fluorobenzyl group in 3-[(4-fluorobenzyl)sulfanyl]-5-phenethyl-5H-[1,2,4]triazino[5,6-b]indole distinguishes it from its analogs. Fluorine atoms can significantly alter the electronic properties of a molecule, potentially enhancing its biological activity and stability. This makes the compound a unique candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C24H19FN4S

Molecular Weight

414.5 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C24H19FN4S/c25-19-12-10-18(11-13-19)16-30-24-26-23-22(27-28-24)20-8-4-5-9-21(20)29(23)15-14-17-6-2-1-3-7-17/h1-13H,14-16H2

InChI Key

LNCTVUFJERGNKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC=C(C=C5)F

Origin of Product

United States

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